5-Acetyl-8-[(4-fluorophenyl)methoxy]-1,2-dihydroquinolin-2-one
Overview
Description
“5-Acetyl-8-[(4-fluorophenyl)methoxy]-1,2-dihydroquinolin-2-one” is a chemical compound with a molecular weight of 311.31 . It is a solid substance with a melting point between 194 - 196 degrees Celsius . The compound has diverse applications in scientific research, including drug discovery, molecular imaging, and material synthesis.
Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula C18H14FNO3 . The InChI code for this compound is 1S/C18H14FNO3/c1-11(21)14-6-8-16(18-15(14)7-9-17(22)20-18)23-10-12-2-4-13(19)5-3-12/h2-9H,10H2,1H3,(H,20,22) .Physical and Chemical Properties Analysis
As mentioned earlier, this compound is a solid substance with a melting point between 194 - 196 degrees Celsius . It has a molecular weight of 311.31 and a linear formula of C18H14FNO3 .Scientific Research Applications
Antitumor Potential
The compound has been linked to potential applications in cancer treatment. For instance, a related compound, 2-(2-fluorophenyl)-6,7-methylenedioxyquinolin-4-one monosodium phosphate (CHM-1-P-Na), was developed as an anticancer drug candidate. Analogues of this compound exhibited significant cytotoxic activity against tumor cell lines, indicating a promising avenue for cancer therapy (Chou et al., 2010).
Fluorescent Labeling
A compound closely related to 5-Acetyl-8-[(4-fluorophenyl)methoxy]-1,2-dihydroquinolin-2-one, known as 6-Methoxy-4-quinolone, was identified as a novel fluorophore. This compound exhibits strong fluorescence and is highly stable, making it suitable for biomedical analysis and potentially as a fluorescent labeling reagent (Hirano et al., 2004).
Anti-inflammatory Properties
Derivatives of dihydroquinolinones, which include compounds similar to this compound, have been studied for their potential anti-inflammatory effects. For example, a study on Penicillium sp. F33 metabolites revealed strong inhibitory activity on acetyltransferase, a key enzyme in inflammatory responses (Yamazaki et al., 2013).
Dental Plaque Inhibition
Some 8-hydroxyquinoline analogs, related to the compound , demonstrated significant in vitro antiplaque activity, suggesting potential applications in dental health (Warner et al., 1976).
Enzyme Inhibition and Potential for Alzheimer's and Diabetes Treatment
A study on 4-(2-fluorophenyl)-3-(3-methoxybenzyl)-1H-1,2,4-triazol-5(4H)-one, a compound structurally similar to this compound, found that it has moderate enzyme inhibition potential. This suggests its utility in the design and development of drugs for treating Alzheimer's and diabetes (Saleem et al., 2018).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, and the signal word for it is "Warning" . The hazard statements associated with this compound are H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
5-acetyl-8-[(4-fluorophenyl)methoxy]-1H-quinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNO3/c1-11(21)14-6-8-16(18-15(14)7-9-17(22)20-18)23-10-12-2-4-13(19)5-3-12/h2-9H,10H2,1H3,(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXMJXKHMGIHEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C=CC(=O)NC2=C(C=C1)OCC3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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